molecular formula C13H17NO2S B12533572 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine CAS No. 796975-15-0

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine

Cat. No.: B12533572
CAS No.: 796975-15-0
M. Wt: 251.35 g/mol
InChI Key: VBEIFCXHYRUVNT-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group. The presence of the prop-1-en-1-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2-(prop-1-en-1-yl)amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of yield and purity. The final product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleophiles. The sulfonyl group enhances its electrophilicity, making it a potent inhibitor of certain enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the prop-1-en-1-yl group, making it less reactive.

    2-Methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but without the prop-1-en-1-yl group.

    1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine: Contains a phenyl group instead of the prop-1-en-1-yl group.

Uniqueness

2-Methyl-1-(4-methylbenzene-1-sulfonyl)-2-(prop-1-en-1-yl)aziridine is unique due to the presence of both the prop-1-en-1-yl group and the sulfonyl group, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research.

Properties

CAS No.

796975-15-0

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonyl-2-prop-1-enylaziridine

InChI

InChI=1S/C13H17NO2S/c1-4-9-13(3)10-14(13)17(15,16)12-7-5-11(2)6-8-12/h4-9H,10H2,1-3H3

InChI Key

VBEIFCXHYRUVNT-UHFFFAOYSA-N

Canonical SMILES

CC=CC1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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